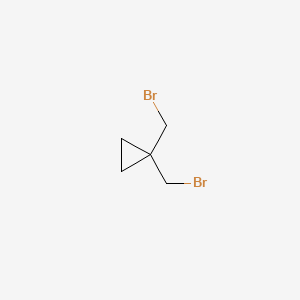

1,1-Bis(bromomethyl)cyclopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-bis(bromomethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCHFNVRRQTXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452195 | |

| Record name | 1,1-bis(bromomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29086-41-7 | |

| Record name | 1,1-Bis(bromomethyl)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis-(bromomethyl)-cyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029086417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-bis(bromomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis-(Bromomethyl)-cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(bromomethyl)cyclopropane is a halogenated derivative of cyclopropane that serves as a versatile synthetic intermediate in organic chemistry. Its strained three-membered ring and the presence of two reactive bromomethyl groups make it a valuable building block for the synthesis of more complex molecular architectures, including cyclobutane derivatives and other compounds of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with a representative synthetic protocol.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a high reactivity owing to the presence of two primary bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[1][2] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂ | [1][2] |

| Molecular Weight | 227.93 g/mol | [2] |

| CAS Number | 29086-41-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 63.7-64.0 °C at 5.1 Torr | [3] |

| Density (Predicted) | 1.896 ± 0.06 g/cm³ | [3] |

| LogP (Predicted) | 2.59 | [3] |

| SMILES | C1C(C1(CBr)CBr) | [1] |

| InChI | InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2 | [1] |

Molecular Structure

The structure of this compound is defined by a central cyclopropane ring with two bromomethyl substituents attached to the same carbon atom. The cyclopropane ring is inherently strained, with C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This ring strain influences the chemical reactivity of the molecule.[2]

-

C-C (ring): ~1.50 Å

-

C-H: ~1.08 Å

-

C-C (exocyclic): ~1.51 Å

-

C-Br: ~1.94 Å

-

H-C-H angle: ~114.5°

-

C-C-C angle (ring): ~60°

These values are based on computational studies and experimental data for the parent cyclopropane molecule. The substitution with bulky bromomethyl groups may cause minor distortions in the bond lengths and angles of the cyclopropane ring.

Synthesis

This compound can be synthesized via several routes. A common method involves the bromination of a suitable precursor, such as 1,1-bis(hydroxymethyl)cyclopropane, using a brominating agent like phosphorus tribromide.[2]

Experimental Protocol: Synthesis from 1,1-Bis(hydroxymethyl)cyclopropane

This protocol is a representative method and may require optimization.

Materials:

-

1,1-Bis(hydroxymethyl)cyclopropane

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-bis(hydroxymethyl)cyclopropane in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two primary bromide leaving groups and the strained cyclopropane ring.

Nucleophilic Substitution

The bromomethyl groups are susceptible to nucleophilic attack, leading to the displacement of the bromide ions. This makes the compound a valuable precursor for the introduction of a gem-disubstituted cyclopropane moiety into various molecules. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can be used in these reactions.

Caption: Nucleophilic substitution of this compound.

Ring-Opening Reactions

Under certain conditions, particularly with strong bases or in the presence of Lewis acids, the strained cyclopropane ring can undergo ring-opening reactions. These reactions can lead to the formation of substituted cyclobutane or open-chain products, providing synthetic routes to different molecular scaffolds.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the bromomethyl groups and the protons on the cyclopropane ring. The chemical shifts and coupling patterns would be characteristic of the molecule's symmetry.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the ring, and the carbons of the bromomethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the cyclopropane ring and the methylene groups, as well as a C-Br stretching frequency.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br (⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and bromine-containing fragments.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. The compound may be sensitive to light and moisture, so it should be stored in a cool, dry place in a tightly sealed container.[1]

Applications

The primary application of this compound is as a synthetic intermediate. Its ability to introduce a gem-disubstituted cyclopropane unit is valuable in the synthesis of:

-

Pharmaceuticals: The cyclopropane motif is present in a number of biologically active molecules.

-

Agrochemicals: As a building block for complex pesticides and herbicides.

-

Materials Science: For the synthesis of polymers and other materials with unique properties.

Its role as a precursor to cyclobutane derivatives further expands its utility in organic synthesis.[2]

References

Spectroscopic Profile of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-Bis(bromomethyl)cyclopropane (CAS No. 29086-41-7). Due to the limited availability of public experimental spectra for this specific molecule, this document combines reported qualitative data with predicted spectroscopic values to offer a detailed analytical profile. The information herein is intended to support research, synthesis, and characterization efforts involving this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a halogenated derivative of cyclopropane with the molecular formula C₅H₈Br₂.[1][2] It serves as a key building block in organic synthesis, particularly in the preparation of more complex cyclopropane and cyclobutane derivatives.[1]

| Property | Value |

| CAS Number | 29086-41-7 |

| Molecular Formula | C₅H₈Br₂ |

| Molecular Weight | 227.93 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥96%[2] |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are expected.

2.1.1. ¹H NMR Spectroscopy

Published qualitative data suggests characteristic chemical shift ranges for the protons in this molecule.[1] A more detailed, predicted spectrum is presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₂- (cyclopropyl) | 0.8 - 1.0 | Singlet | - | 4H |

| -CH₂Br (bromomethyl) | 3.5 - 3.7 | Singlet | - | 4H |

2.1.2. ¹³C NMR Spectroscopy

Based on the molecular structure, three distinct carbon environments are expected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C -C-(CH₂Br)₂ (quaternary) | 25 - 35 |

| -C H₂- (cyclopropyl) | 15 - 25 |

| -C H₂Br (bromomethyl) | 30 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. The expected vibrational frequencies for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3000 | C-H Stretch | Cyclopropane |

| 2960 - 2850 | C-H Stretch | -CH₂- |

| 1450 - 1400 | C-H Bend (Scissoring) | -CH₂- |

| 1020 - 1000 | Cyclopropane Ring Vibration | Cyclopropane |

| 650 - 550 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 226, 228, 230 | [C₅H₈Br₂]⁺ | Molecular ion peak (M⁺). The isotopic pattern is characteristic of a molecule containing two bromine atoms.[1] |

| 147, 149 | [M - Br]⁺ | Loss of one bromine atom. |

| 67 | [M - 2Br - H]⁺ | Loss of both bromine atoms and a hydrogen atom. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any potential impurities. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

GC Conditions: A capillary column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 1,1-Bis(bromomethyl)cyclopropane: Mechanism and Theory

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-bis(bromomethyl)cyclopropane, a key intermediate in organic synthesis. The document details the primary synthetic route, focusing on the reaction of 1,1-bis(hydroxymethyl)cyclopropane with phosphorus tribromide. A thorough examination of the underlying reaction mechanism and the theoretical principles governing the reactivity of the cyclopropane moiety is presented. This guide includes detailed experimental protocols, tabulated quantitative data from related syntheses to inform reaction optimization, and predicted spectroscopic data for product characterization. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the reaction mechanism and a typical experimental workflow, adhering to stringent formatting requirements for clarity and utility in a research and development setting.

Introduction

This compound is a valuable bifunctional building block in organic chemistry, utilized in the construction of more complex molecular architectures, including spirocyclic compounds and derivatives of cyclopropane and cyclobutane. Its utility is prominent in the synthesis of pharmaceutical intermediates and novel materials. The inherent ring strain of the cyclopropane ring, coupled with the presence of two reactive bromomethyl groups, imparts unique chemical properties to this molecule. A thorough understanding of its synthesis is crucial for its efficient and safe production in a laboratory setting. This guide aims to provide an in-depth technical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Theoretical Principles

The chemical behavior of this compound is largely dictated by the electronic and steric properties of the cyclopropane ring.

Ring Strain of Cyclopropane

Cyclopropane is a highly strained molecule due to significant angle and torsional strain. The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. This angle strain results in weaker C-C bonds and increased p-character in the C-C bonding orbitals, making the cyclopropane ring susceptible to ring-opening reactions under certain conditions. However, in the case of the synthesis of this compound from its corresponding diol, the cyclopropane ring itself remains intact. The primary influence of the ring strain in this context is on the reactivity of the exocyclic methylene groups.

Reactivity of the Bromomethyl Groups

The two bromomethyl groups are the primary sites of reactivity in nucleophilic substitution reactions. The bromine atoms are good leaving groups, and the adjacent carbon atoms are electrophilic. The synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane proceeds via a nucleophilic substitution pathway where the hydroxyl groups are converted into better leaving groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 1,1-bis(hydroxymethyl)cyclopropane with a brominating agent, typically phosphorus tribromide (PBr₃).

Reaction Mechanism

The reaction proceeds through a two-step nucleophilic substitution (SN2) mechanism for each of the two hydroxyl groups.

Step 1: Activation of the Hydroxyl Group The oxygen atom of a hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This results in the displacement of a bromide ion and the formation of a protonated phosphite ester intermediate. A base, such as pyridine or the displaced bromide ion, then deprotonates the oxygen, forming a good leaving group (an O-PBr₂ moiety).

Step 2: Nucleophilic Substitution The bromide ion generated in the first step then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in a backside attack. This displaces the phosphite ester leaving group and forms the bromomethyl group. This process occurs for both hydroxymethyl groups on the cyclopropane ring.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the bromination of primary alcohols with phosphorus tribromide.

Materials and Equipment

-

1,1-Bis(hydroxymethyl)cyclopropane

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Detailed Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous diethyl ether or dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.7 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution via the dropping funnel. The addition should be performed at a rate that maintains the internal temperature below 5 °C. If pyridine is used, it can be added to the initial solution (2.2 eq).

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding the mixture to an ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize any remaining PBr₃ and HBr.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or dichloromethane.

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopropylmethanol | PBr₃ | N,N-Dimethylformamide | -10 to 20 | 1-40 | 80-99 | [1] |

| Cyclopropylmethanol | PBr₃ | Diethyl ether | 0 to RT | 12 | ~75 | General Procedure |

| Cyclopropylmethanol | CBr₄ / PPh₃ | Dichloromethane | 0 to RT | 4 | ~85 | Appel Reaction |

Spectroscopic Data (Predicted)

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.50 | s | 4H | -CH₂Br |

| ~0.95 | s | 4H | cyclopropane -CH₂- |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~35 | -CH₂Br |

| ~25 | C(CH₂Br)₂ |

| ~15 | cyclopropane -CH₂- |

IR (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | m | C-H stretch (cyclopropane) |

| ~2960, ~2870 | s | C-H stretch (aliphatic) |

| ~1450 | m | CH₂ scissoring |

| ~1220 | s | CH₂ wagging |

| ~650 | s | C-Br stretch |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane using phosphorus tribromide is a reliable and well-understood transformation. The reaction proceeds via a robust SN2 mechanism, offering a predictable route to this versatile synthetic intermediate. This technical guide provides the necessary theoretical background, a detailed experimental protocol, and characterization data to enable researchers to successfully and safely perform this synthesis. The provided workflows and tabulated data serve as a practical resource for both laboratory execution and future optimization studies.

References

An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(bromomethyl)cyclopropane is a key synthetic intermediate characterized by a strained three-membered carbocyclic ring with two reactive bromomethyl groups. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. Its reactivity, influenced by the inherent ring strain of the cyclopropane moiety, allows for a variety of chemical transformations, including nucleophilic substitutions and ring-opening reactions. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, physicochemical properties, and significant applications of this compound, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of synthetic pathways to facilitate a deeper understanding of its chemical utility.

Introduction

The cyclopropane ring, a fundamental carbocycle, imparts unique physicochemical properties to molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1] The incorporation of a cyclopropane moiety can significantly influence a molecule's conformation, lipophilicity, and metabolic fate, making it a desirable structural element in drug design.[1] this compound, with its two reactive handles, serves as a versatile precursor for the introduction of the 1,1-disubstituted cyclopropane scaffold into a wide range of molecules.[2] Its ability to participate in various chemical reactions makes it an important intermediate in the synthesis of complex organic compounds, including pharmaceuticals.[2][3]

Discovery and History

While a definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis and study are intrinsically linked to the broader exploration of cyclopropane chemistry. The development of synthetic routes to functionalized cyclopropanes has been an active area of research for decades, driven by the unique chemical and biological properties associated with this structural motif.

Early methods for the synthesis of related bromomethylcyclopropanes involved the bromination of cyclopropylmethanol using reagents like phosphorus tribromide.[4] Over time, various synthetic strategies have been developed to improve yield, purity, and scalability. These include methods starting from pentaerythritol, which can be converted to pentaerythrityl tetrabromide and subsequently used to form the cyclopropane ring.

The importance of this compound and its derivatives grew with the recognition of the cyclopropane ring as a valuable component in medicinal chemistry. A significant application that highlights its utility is in the synthesis of the asthma medication, montelukast sodium.[2][5] The development of efficient synthetic routes to key cyclopropane-containing intermediates has been crucial for the large-scale production of such drugs.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂ | [2] |

| Molecular Weight | 227.93 g/mol | [2] |

| CAS Number | 29086-41-7 | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents, insoluble in water | [7] |

| ¹H NMR | Signals for cyclopropane protons and bromomethyl groups are expected. | |

| ¹³C NMR | Signals for cyclopropane and bromomethyl carbons are expected. | |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns are observable. | |

| Infrared Spectroscopy | Characteristic C-H and C-Br stretching and bending vibrations are present. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. Below are protocols for its synthesis and a key derivative.

Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane from Pentaerythritol (Precursor to this compound)

This protocol describes the synthesis of a key precursor to this compound.

Step 1: Synthesis of Dibromoneopentyl Glycol from Pentaerythritol [5]

-

Materials: Pentaerythritol, hydrobromic acid, diethyl sulfate.

-

Procedure: A mixture of pentaerythritol and hydrobromic acid is heated under reflux in the presence of diethyl sulfate as a catalyst for 10 hours. The reaction yields dibromoneopentyl glycol.

Step 2: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane [5]

-

Materials: Dibromoneopentyl glycol, zinc powder, ethanol, water.

-

Procedure: Dibromoneopentyl glycol is reacted with zinc powder at a molar ratio of 1:1.05 in a mixture of ethanol and water. The reaction is carried out at 80°C (slight reflux) for 7 hours. Under optimal conditions, this method can achieve a yield of 87.3% with a purity of 98.67%.

From 1,1-Bis(hydroxymethyl)cyclopropane to this compound:

The resulting 1,1-bis(hydroxymethyl)cyclopropane can then be brominated using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to yield this compound.[2]

Synthesis of (Bromomethyl)cyclopropane (A related synthetic protocol)

While a specific detailed protocol for this compound was not found, the following procedure for the closely related (bromomethyl)cyclopropane provides valuable insight into the reaction conditions.

-

Materials: Cyclopropylmethanol, N,N-dimethylformamide (DMF), phosphorus tribromide.[4]

-

Procedure:

-

In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, 95.5g of N,N-dimethylformamide is stirred at an internal temperature of 20°C.

-

Phosphorus tribromide (20.0g) is slowly added dropwise at 0-5°C.

-

Cyclopropylmethanol (8.0g) is then slowly added at -10°C for bromination.

-

After aging for 40 hours, the reaction mixture is worked up to yield (bromomethyl)cyclopropane.

-

Applications in Drug Discovery and Development

The cyclopropane motif is a prevalent feature in many approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[8][9] this compound and its derivatives serve as important building blocks in the synthesis of such pharmaceuticals.

Intermediate in the Synthesis of Montelukast

A prominent example of the application of a 1,1-disubstituted cyclopropane derivative is in the synthesis of montelukast (Singulair®), a leukotriene receptor antagonist used for the treatment of asthma.[2][5] The precursor, 1,1-bis(hydroxymethyl)cyclopropane, is a critical intermediate in the synthesis of the side chain of montelukast.[5] The synthesis avoids the use of toxic selenium-based reagents that are employed in alternative routes.[2]

General Utility in Medicinal Chemistry

The reactive bromomethyl groups of this compound allow for its use as a scaffold to introduce the gem-dimethyl cyclopropane unit into various molecules. This can be exploited to:

-

Introduce conformational rigidity: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[1]

-

Modulate lipophilicity: The cyclopropane group can alter the lipophilicity of a drug candidate, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Serve as a bioisostere: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, allowing for the fine-tuning of a molecule's properties.

Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic pathways related to this compound.

Caption: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane from Pentaerythritol.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 29086-41-7 | Benchchem [benchchem.com]

- 3. Buy this compound | 29086-41-7 [smolecule.com]

- 4. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 5. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | C5H6Br2Cl2 | CID 534192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 29086-41-7: this compound [cymitquimica.com]

- 7. guidechem.com [guidechem.com]

- 8. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Theoretical Investigation of the Molecular Geometry of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the bond angles and overall molecular geometry of 1,1-Bis(bromomethyl)cyclopropane. In the absence of published experimental structural data for this specific molecule, this document serves as a procedural whitepaper, detailing the application of modern computational chemistry techniques to predict its structural parameters. The guide outlines the principles of ab initio and density functional theory (DFT) calculations, the selection of appropriate basis sets, and the workflow for geometry optimization. Furthermore, it presents a comparative analysis with the known structural data of the parent cyclopropane molecule to provide context for the anticipated geometric distortions induced by the geminal bromomethyl substituents. This document is intended to equip researchers with the necessary knowledge to model and analyze the structure of this and similar strained ring systems, which are of increasing interest in medicinal chemistry and materials science.

Introduction

Cyclopropane rings are fundamental structural motifs in a variety of biologically active molecules and synthetic intermediates. The inherent ring strain in the three-membered ring of cyclopropane results in unique electronic properties and reactivity.[1] The introduction of substituents onto the cyclopropane core can significantly influence its geometry and, consequently, its chemical behavior. This compound, a geminally disubstituted cyclopropane, presents an interesting case for structural analysis due to the steric and electronic effects of the two bromomethyl groups.

A precise understanding of the bond angles and overall three-dimensional structure of this compound is crucial for predicting its reactivity, designing novel synthetic pathways, and understanding its potential interactions in biological systems. However, a review of the current scientific literature and structural databases reveals a lack of experimentally determined or theoretically calculated bond angles for this specific compound.

This guide, therefore, outlines the established computational chemistry protocols that can be employed to accurately predict the molecular geometry of this compound. The methodologies described herein are standard practices in the field of computational chemistry for the structural elucidation of organic molecules.

Theoretical Background

The determination of molecular geometries through computational methods relies on solving the time-independent Schrödinger equation. Since exact solutions are not feasible for multi-electron systems, approximations are employed. The two primary theoretical frameworks used for such calculations are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[2][3]

-

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant.[2] It treats electron-electron repulsion in an averaged way, neglecting electron correlation.[4] While computationally less expensive, it provides a good first approximation of the molecular geometry.[5]

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is based on the Hohenberg-Kohn theorems, which state that the energy of the system is a functional of the electron density.[3] DFT methods include a term for electron correlation, leading to generally more accurate results for molecular geometries compared to HF theory, often at a comparable computational cost.[3][6]

The choice of a basis set is also critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build molecular orbitals.[7][8] Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).[9]

Experimental and Computational Protocols

Computational Geometry Optimization

The theoretical determination of the stable three-dimensional arrangement of atoms in a molecule is achieved through a process called geometry optimization.[10] This iterative procedure calculates the electronic energy of the molecule at a given geometry and then adjusts the atomic coordinates to find a new geometry with lower energy.[11] This process is repeated until a stationary point on the potential energy surface is located, which corresponds to a local or global energy minimum.

A typical workflow for the geometry optimization of this compound would involve the following steps:

-

Initial Structure Generation: A plausible 3D structure of this compound is created using a molecular modeling software such as Avogadro or GaussView.

-

Selection of Theoretical Method and Basis Set: A suitable level of theory (e.g., DFT with the B3LYP functional) and basis set (e.g., 6-311+G(d,p)) are chosen. The choice will depend on the desired accuracy and available computational resources.

-

Geometry Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum. A true minimum will have no imaginary frequencies.

-

Analysis of Results: The optimized bond lengths, bond angles, and dihedral angles are extracted from the output of the calculation.

The following diagram illustrates the logical workflow for a theoretical bond angle calculation:

Predicted Molecular Geometry and Bond Angles

While specific calculated values for this compound are not available, we can predict the qualitative effects of the substituents on the cyclopropane ring. The parent cyclopropane molecule has C-C-C bond angles of 60° due to its triangular geometry.[12] This severe angle strain is a dominant feature of its structure.[13][14] The C-H bonds are directed outwards from the ring, and the H-C-H bond angle is approximately 115°.[15]

The introduction of the two bulky bromomethyl groups at the C1 position is expected to cause significant steric repulsion. This steric strain will likely lead to a widening of the C2-C1-C3 bond angle within the cyclopropane ring to a value greater than 60°. Consequently, the other two C-C-C angles may slightly decrease to accommodate this change. The C-C-Br and C-C-C(H2Br) bond angles will also be influenced by both steric and electronic factors.

The following diagram illustrates the key bond angles in this compound, with placeholder labels for the angles to be determined by the aforementioned computational methods.

Data Presentation

The quantitative data obtained from the computational geometry optimization should be summarized in a structured table for clarity and comparative analysis. The table should include the calculated bond angles and, for context, the corresponding experimental or high-level theoretical values for the parent cyclopropane molecule.

| Parameter | Bond Angle | Calculated Value for this compound (°) | Reference Value for Cyclopropane (°) |

| Ring Angles | C2-C1-C3 | To be determined | 60.0[12] |

| C1-C2-C3 | To be determined | 60.0[12] | |

| C1-C3-C2 | To be determined | 60.0[12] | |

| Substituent Angles | C4-C1-C5 | To be determined | N/A |

| C2-C1-C4 | To be determined | N/A | |

| C1-C4-Br1 | To be determined | N/A | |

| H-C-H (in CH2Br) | To be determined | N/A | |

| H-C-H (in ring CH2) | To be determined | ~115[15] | |

| Values are placeholders and need to be determined by computational methods. |

Conclusion

This technical guide has detailed the theoretical and methodological approach for determining the bond angles and molecular geometry of this compound. While experimental data is currently unavailable, the application of established computational techniques, such as Density Functional Theory with an appropriate basis set, can provide reliable and accurate structural predictions. The workflow for geometry optimization and subsequent frequency analysis is a robust procedure for obtaining these parameters. The insights gained from such theoretical calculations are invaluable for understanding the structure-property relationships of substituted cyclopropanes and for guiding future research in drug discovery and materials science where such strained ring systems are of interest.

References

- 1. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 3. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 4. fiveable.me [fiveable.me]

- 5. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 6. researchgate.net [researchgate.net]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. mdpi.com [mdpi.com]

- 12. Cyclopropane - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. s3.smu.edu [s3.smu.edu]

An In-depth Technical Guide to the Molecular Orbital Analysis of 1,1-Bis(bromomethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical framework for the molecular orbital (MO) analysis of 1,1-bis(bromomethyl)cyclopropane, a unique molecule featuring a strained cyclopropyl ring with geminal bromomethyl substituents. Understanding the electronic structure and conformational landscape of this compound is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document outlines the key computational and theoretical methodologies for such an analysis, presents hypothetical yet plausible data derived from established principles, and visualizes the conformational space and analytical workflow.

Introduction

This compound presents a fascinating case for molecular orbital analysis due to the interplay of several key electronic and structural features. The cyclopropane ring itself possesses a unique electronic structure described by Walsh orbitals, which deviates significantly from the typical sp³ hybridization. The presence of two electronegative bromine atoms and the conformational flexibility of the bromomethyl groups introduce further complexity. A thorough understanding of the frontier molecular orbitals (HOMO and LUMO), charge distribution, and conformational energetics is paramount for elucidating its chemical behavior.

Theoretical Background: The Electronic Structure of the Cyclopropane Ring

The electronic structure of the cyclopropane ring is best understood through the Walsh model, which describes the bonding in terms of a basis set of sp² hybridized carbons and p orbitals. This model successfully explains the high p-character of the C-C bonds and the presence of a high-energy, symmetric HOMO (e' symmetry in D3h) and a lower-energy LUMO. The interaction of the bromomethyl groups with this unique ring system is a central point of investigation.

Conformational Analysis

The rotation around the C-C bonds connecting the bromomethyl groups to the cyclopropane ring gives rise to several possible conformers. The relative stability of these conformers is dictated by a balance of steric hindrance between the bulky bromine atoms and electronic effects such as hyperconjugation.

A hypothetical potential energy surface scan would likely reveal several local minima corresponding to stable conformers. The primary dihedral angles to consider are Br-C-C-C. Based on steric considerations, the most stable conformers would likely arrange the bromine atoms to minimize van der Waals repulsion.

Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (Br-C-C-C) 1 | Dihedral Angle (Br-C-C-C) 2 | Relative Energy (kcal/mol) |

| I (gauche, gauche) | ~60° | ~60° | 0.00 |

| II (gauche, anti) | ~60° | ~180° | 1.25 |

| III (anti, anti) | ~180° | ~180° | 2.50 |

Note: This data is illustrative and represents a plausible energy landscape. Actual values would require quantum chemical calculations.

Caption: Conformational isomers of this compound.

Proposed Experimental and Computational Protocols

A comprehensive molecular orbital analysis of this compound would involve a synergistic approach combining computational chemistry and experimental validation.

Computational Methodology

-

Geometry Optimization and Frequency Calculations:

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP or a more modern functional like ωB97X-D.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for accurate results.

-

Procedure:

-

Perform a conformational search to identify all stable isomers.

-

Optimize the geometry of each conformer.

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

-

-

Molecular Orbital and Electronic Property Calculations:

-

Method: Using the optimized geometries, perform single-point energy calculations.

-

Analysis:

-

Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions, charge distribution, and hybridization.

-

Frontier Molecular Orbital (FMO) Analysis: Determine the energies and spatial distributions of the HOMO and LUMO to predict reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

-

-

An In-depth Technical Guide to the Ring Strain Energy of 1,1-Bis(bromomethyl)cyclopropane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Ring Strain in Cyclopropane Derivatives

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in various natural products and pharmacologically active molecules. Its unique chemical reactivity and rigid conformational nature make it a valuable structural element in medicinal chemistry. However, the geometry of the cyclopropane ring deviates significantly from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbon atoms, forcing the C-C-C bond angles to be approximately 60°. This deviation, along with the eclipsing interactions of the hydrogen atoms (torsional strain), results in a significant amount of stored potential energy known as ring strain.[1][2] The total ring strain energy for the parent cyclopropane is approximately 27.5 kcal/mol. This inherent strain influences the thermodynamic stability and kinetic reactivity of cyclopropane-containing molecules, making its quantification a crucial aspect of understanding their chemical behavior.

Status of Thermochemical Data for 1,1-Bis(bromomethyl)cyclopropane

A thorough review of the scientific literature and thermochemical databases indicates that the specific ring strain energy for this compound has not been experimentally determined or computationally reported. Consequently, no value for its standard enthalpy of formation (ΔHf°) or standard enthalpy of combustion (ΔHc°) is currently available. This guide, therefore, focuses on the established methodologies for determining these values.

Experimental Determination of Ring Strain Energy

The ring strain energy (RSE) of a cyclic molecule is determined by comparing its experimental standard enthalpy of formation (ΔHf°exp) with a theoretical strain-free standard enthalpy of formation (ΔHf°strain-free). The latter is calculated based on group additivity principles, using data from acyclic, strain-free reference compounds.

RSE = ΔHf°exp - ΔHf°strain-free

The primary experimental method to obtain the ΔHf°exp is through combustion calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[3] From this, the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) can be calculated.[3][4] For halogenated compounds like this compound, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.

Materials and Equipment:

-

This compound (high purity)

-

Benzoic acid (for calibration)

-

Oxygen (high purity)

-

Distilled water

-

Sodium arsenite or another suitable reducing agent for halogenated combustion products

-

Parr-type oxygen bomb calorimeter with a platinum-lined bomb

-

Pellet press

-

Fuse wire (platinum or similar)

-

High-precision thermometer

-

Motorized stirrer

Procedure:

-

Calorimeter Calibration:

-

A pellet of known mass (approximately 1 g) of benzoic acid is placed in the crucible inside the bomb.

-

A fuse wire of known length is attached to the electrodes, touching the pellet.

-

A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere.

-

The bomb is sealed and purged with oxygen, then filled to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

-

The heat capacity of the calorimeter (Ccal) is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.[3]

-

-

Combustion of this compound:

-

A sample of this compound of known mass is placed in the crucible. If the sample is a liquid, it is typically encapsulated in a gelatin capsule of known heat of combustion.

-

The procedure follows that of the calibration. Due to the presence of bromine, a reducing agent solution (e.g., sodium arsenite) may be placed in the bomb to convert the combustion products (Br₂, HBr) to a single species (Br⁻) for easier analysis.

-

The bomb is ignited, and the temperature change is recorded.

-

-

Data Analysis:

-

The total heat released (qtotal) is calculated using the heat capacity of the calorimeter and the observed temperature change: qtotal = Ccal * ΔT.

-

Corrections are made for the heat of combustion of the fuse wire and the gelatin capsule (if used), and for the formation of nitric acid from residual atmospheric nitrogen.

-

The corrected heat of combustion at constant volume (ΔUc) is determined.

-

The standard internal energy of combustion (ΔUc°) is calculated per mole of the substance.

-

The standard enthalpy of combustion (ΔHc°) is then calculated using the relationship: ΔHc° = ΔUc° + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

-

Calculation of Standard Enthalpy of Formation:

-

The standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law and its balanced combustion reaction: C₅H₈Br₂(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l) + 2HBr(aq)

-

ΔHc° = [5 * ΔHf°(CO₂) + 4 * ΔHf°(H₂O) + 2 * ΔHf°(HBr)] - [ΔHf°(C₅H₈Br₂) + 7 * ΔHf°(O₂)]

-

The values for ΔHf° of CO₂, H₂O, HBr, and O₂ are well-established, allowing for the calculation of ΔHf° for the compound of interest.

-

Computational Determination of Ring Strain Energy

In the absence of experimental data, computational chemistry provides a powerful tool for estimating ring strain energy.[5] The most common method involves the use of isodesmic or homodesmotic reactions.[6] These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved as much as possible, which helps in the cancellation of systematic errors in the calculations.

Protocol for Computational Estimation

-

Selection of a Homodesmotic Reaction: A suitable homodesmotic reaction is designed. For this compound, a possible reaction is:

(CH₂Br)₂C(CH₂)₂ + 3 CH₃CH₃ → (CH₃)₂C(CH₂Br)₂ + 2 CH₃CH₂CH₃

In this reaction, the three-membered ring is opened, and the resulting fragments are incorporated into strain-free acyclic molecules. The number of C-C, C-H, and C-Br bonds, as well as the number of primary, secondary, tertiary, and quaternary carbons, are balanced on both sides of the equation.

-

Quantum Chemical Calculations:

-

The geometries of all reactants and products are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method like MP2, coupled with an appropriate basis set (e.g., 6-31G* or larger).

-

Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE).

-

The total electronic energies (E) and ZPVEs are calculated for each species.

-

-

Calculation of Reaction Enthalpy:

-

The enthalpy of the homodesmotic reaction (ΔHrxn) at 0 K is calculated as the difference between the sum of the total energies (including ZPVE) of the products and the reactants: ΔHrxn(0 K) = Σ(Eproducts + ZPVEproducts) - Σ(Ereactants + ZPVEreactants)

-

This ΔHrxn is theoretically equal to the ring strain energy of this compound.

-

Data Presentation

To calculate the strain-free enthalpy of formation (ΔHf°strain-free) of this compound using a group additivity scheme, thermochemical data for appropriate strain-free molecules are required. The following table provides standard gas-phase enthalpies of formation for relevant acyclic molecules, which can serve as a basis for such a calculation.

| Compound | Chemical Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | ΔHf° (gas, 298.15 K) (kcal/mol) | Source |

| Propane | C₃H₈ | -104.7 ± 0.3 | -25.02 ± 0.07 | --INVALID-LINK--[7][8][9][10][11] |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | -167.9 ± 0.8 | -40.13 ± 0.19 | --INVALID-LINK--[12][13][14][15][16] |

| Bromomethane | CH₃Br | -35.4 ± 0.4 | -8.46 ± 0.10 | --INVALID-LINK--[17][18][19] |

| 2-Bromo-2-methylpropane | (CH₃)₃CBr | -109.9 ± 1.5 | -26.27 ± 0.36 | --INVALID-LINK--[20][21][22][23][24] |

Note: The values are sourced from the NIST Chemistry WebBook and are subject to the uncertainties reported therein.

A simplified group additivity scheme to estimate the ΔHf°strain-free for this compound would involve summing the contributions of its constituent groups, derived from these and other strain-free molecules. For example, one could conceptually construct the strain-free analogue, 3,3-bis(bromomethyl)pentane, from groups found in the molecules listed above.

Mandatory Visualizations

Experimental Workflow for Ring Strain Energy Determination

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. biopchem.education [biopchem.education]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Propane [webbook.nist.gov]

- 8. Propane [webbook.nist.gov]

- 9. Propane [webbook.nist.gov]

- 10. Propane [webbook.nist.gov]

- 11. Propane [webbook.nist.gov]

- 12. Neopentane [webbook.nist.gov]

- 13. Neopentane (CAS 463-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Neopentane [webbook.nist.gov]

- 15. Neopentane [webbook.nist.gov]

- 16. Neopentane [webbook.nist.gov]

- 17. Methane, bromo- [webbook.nist.gov]

- 18. atct.anl.gov [atct.anl.gov]

- 19. atct.anl.gov [atct.anl.gov]

- 20. Propane, 2-bromo-2-methyl- [webbook.nist.gov]

- 21. Propane, 2-bromo-2-methyl- [webbook.nist.gov]

- 22. Propane, 2-bromo-2-methyl- [webbook.nist.gov]

- 23. Propane, 2-bromo-2-methyl- [webbook.nist.gov]

- 24. Propane, 2-bromo-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of 1,1-Bis(bromomethyl)cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1,1-bis(bromomethyl)cyclopropane and its derivatives. This class of compounds, characterized by a strained three-membered ring with geminal bromomethyl substituents, serves as a versatile building block in organic synthesis, particularly in the construction of complex cyclic systems and molecules of pharmaceutical interest. A thorough understanding of their systematic naming is crucial for unambiguous communication in research and development.

Core IUPAC Nomenclature Principles

The systematic naming of this compound derivatives follows the established IUPAC rules for cycloalkanes. The core of the nomenclature involves identifying the parent cyclopropane ring, numbering the carbon atoms to assign the lowest possible locants to the substituents, and listing the substituents in alphabetical order.

The Parent Compound: this compound

The foundational compound of this series is named This compound .[1] The prefix "bis-" is used here instead of "di-" because the substituent name "bromomethyl" is a compound substituent (a methyl group substituted with a bromine atom). The locant "1,1-" indicates that both bromomethyl groups are attached to the same carbon atom of the cyclopropane ring.

Numbering Substituted Derivatives

When additional substituents are present on the cyclopropane ring, the numbering is determined by the following priority rules to ensure the lowest possible set of locants for all substituents:

-

Lowest Locant Rule : The carbon atoms of the cyclopropane ring are numbered 1, 2, and 3 to give the substituents the lowest possible numbers at the first point of difference.

-

Alphabetical Priority for Numbering : If a choice for numbering exists after applying the lowest locant rule, the substituent that comes first alphabetically is assigned the lower number.

For the purpose of alphabetization, the "b" in "bis(bromomethyl)" is considered.

Example 1: A Monosubstituted Derivative

Let's consider a derivative with an ethyl group at one of the other ring positions.

-

Structure: A cyclopropane ring with a bis(bromomethyl) group at C1 and an ethyl group at C2.

-

Numbering: To assign the lowest locants, we start numbering from the carbon bearing the bis(bromomethyl) group as C1. This gives the locants 1,1,2.

-

Alphabetization: "Bis(bromomethyl)" comes before "ethyl".

-

IUPAC Name: 1,1-Bis(bromomethyl)-2-ethylcyclopropane.

Example 2: A Disubstituted Derivative

Now, let's consider a derivative with a methyl group and a propyl group on the ring.

-

Structure: A cyclopropane ring with a bis(bromomethyl) group at C1, a methyl group at C2, and a propyl group at C3.

-

Numbering: We number the ring to give the substituents the lowest possible locants. Starting from the carbon with the bis(bromomethyl) group as C1, we can number in two directions:

-

1,1 (bis(bromomethyl)), 2 (methyl), 3 (propyl) -> Locants: 1,1,2,3

-

1,1 (bis(bromomethyl)), 2 (propyl), 3 (methyl) -> Locants: 1,1,2,3 In this case, both numbering directions result in the same locant set.

-

-

Alphabetization for Numbering: We now turn to alphabetical order to decide the numbering direction. "Bis(bromomethyl)" is at C1. Between "methyl" and "propyl", "methyl" comes first alphabetically. Therefore, the methyl group is assigned the lower number (C2).

-

Alphabetization for Naming: The substituents are listed in alphabetical order in the final name: Bis(bromomethyl), methyl, propyl.

-

IUPAC Name: 1,1-Bis(bromomethyl)-2-methyl-3-propylcyclopropane.

Logical Relationship of IUPAC Naming Conventions

The following diagram illustrates the decision-making process for naming substituted this compound derivatives.

Caption: IUPAC naming workflow for substituted cyclopropanes.

Quantitative Data

The following table summarizes key physical and spectral data for this compound and a related derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | C₅H₈Br₂ | 227.93 | 63.7-64.0 (at 5.1 Torr) | 1.896 (Predicted) | 3.55 (s, 4H), 0.95 (s, 4H) | 36.2, 22.8, 14.7 |

| (Bromomethyl)cyclopropane | C₄H₇Br | 135.00 | 105-107 | 1.392 (at 25 °C) | 3.32 (d, 2H), 1.15-1.25 (m, 1H), 0.60-0.70 (m, 2H), 0.30-0.40 (m, 2H) | 38.9, 11.8, 4.5 |

Note: Spectral data can vary depending on the solvent and instrument used.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of these compounds. Below are representative protocols for the synthesis of this compound and its utilization in a subsequent reaction.

Synthesis of this compound from Cyclopropane-1,1-dimethanol

This protocol is based on the reaction of the corresponding diol with phosphorus tribromide.

Materials:

-

Cyclopropane-1,1-dimethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve cyclopropane-1,1-dimethanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture over crushed ice and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Representative Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of a this compound derivative.

Caption: A typical synthesis and purification workflow.

Chemical Reactivity and Applications

This compound is a highly reactive intermediate due to the presence of two primary bromide leaving groups and the inherent strain of the cyclopropane ring.[1] Its primary reactions involve nucleophilic substitutions, reductions, and oxidations.

Nucleophilic Substitution Reactions

The bromomethyl groups are susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. These reactions are fundamental to the construction of more complex molecules, including those with potential biological activity.

Signaling Pathway Diagram (Chemical Reactivity)

The following diagram illustrates the key chemical transformations of this compound.

Caption: Key chemical transformations of the title compound.

Conclusion

The IUPAC nomenclature for this compound derivatives is systematic and follows the established rules for substituted cycloalkanes. A clear understanding of the principles of numbering and alphabetization is essential for accurate communication in the scientific community. The high reactivity of these compounds makes them valuable intermediates in organic synthesis, with potential applications in the development of novel therapeutics and materials. This guide provides the foundational knowledge required for researchers and professionals working with this important class of molecules.

References

An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-Bis(bromomethyl)cyclopropane, a key synthetic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identifiers, physical properties, and outlines a detailed experimental protocol for its synthesis, drawing from established methodologies for analogous compounds. Furthermore, it explores the reactivity and potential biological activities of this and related cyclopropane derivatives, supported by available quantitative data and a discussion of its utility as a versatile building block in the development of novel therapeutics.

Chemical Identifiers and Physical Properties

This compound is a halogenated derivative of cyclopropane. Its unique structural features, including the strained three-membered ring and the presence of two reactive bromomethyl groups, make it a valuable reagent in synthetic chemistry.

| Identifier | Value | Reference |

| CAS Number | 29086-41-7 | [1] |

| Molecular Formula | C₅H₈Br₂ | [1] |

| Molecular Weight | 227.93 g/mol | [1] |

| InChI | InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2 | [2] |

| InChI Key | GJCHFNVRRQTXHL-UHFFFAOYSA-N | [1] |

| SMILES | C(Br)C1(CBr)CC1 | [2] |

| Synonyms | 1,1-Di(bromomethyl)cyclopropane, Cyclopropane, 1,1-bis(bromomethyl)- | [2] |

| Physical State | Colorless to pale yellow liquid | [2] |

Table 1: Chemical Identifiers for this compound.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be established based on the well-documented bromination of the corresponding diol, 1,1-cyclopropanedimethanol. The following protocol is adapted from established methods for the synthesis of similar brominated cyclopropane derivatives, such as (bromomethyl)cyclopropane.[3][4]

Synthesis of the Precursor: 1,1-Cyclopropanedimethanol

The precursor diol can be synthesized from diethyl malonate and 1,2-dichloroethane, followed by reduction.[5]

Bromination of 1,1-Cyclopropanedimethanol

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A four-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Solvent and Reagent Addition: 95.5 g of anhydrous N,N-dimethylformamide (DMF) is added to the flask and cooled to an internal temperature of 0-5°C using an ice bath.

-

Brominating Agent: 20.0 g of phosphorus tribromide (PBr₃) is added dropwise to the stirred DMF, maintaining the temperature between 0-5°C.

-

Substrate Addition: After the addition of PBr₃ is complete, the reaction mixture is cooled to -10°C. A solution of 1,1-cyclopropanedimethanol in a minimal amount of DMF is then added dropwise via the dropping funnel, ensuring the temperature does not exceed -5°C.

-

Reaction Monitoring: The reaction is allowed to stir at this temperature and monitored for completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Quantitative Data from Analogous Syntheses:

The synthesis of the related monobrominated compound, (bromomethyl)cyclopropane, provides insights into expected yields and purity.

| Product | Starting Material | Reagents | Yield | Purity | By-products | Reference |

| (Bromomethyl)cyclopropane | Cyclopropylmethanol | PBr₃, DMF | 99 mol% (quantitative) | 99.5% (selectivity) | Bromocyclobutane (0.3%), 4-bromo-1-butene (0.1%) | [3] |

| (Bromomethyl)cyclopropane | Cyclopropylmethanol | Triphenylphosphine, Bromine, DMF | 77.5% | >97% | Open-chain haloalkanes (0.6%) | [4] |

Table 2: Yields and Purities from the Synthesis of (Bromomethyl)cyclopropane.

Spectroscopic Data and Fragmentation Patterns

Characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals for the methylene protons of the bromomethyl groups and the protons of the cyclopropane ring. The protons of the CH₂Br groups would likely appear as a singlet in the range of 3.3-3.6 ppm. The cyclopropane protons would appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.

-

¹³C NMR: The spectrum would show a signal for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the carbons of the bromomethyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).[7] The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 226, 228, and 230 with a characteristic intensity ratio.

Predicted Fragmentation Pathway:

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Reactivity and Potential Applications in Drug Development

The high reactivity of the bromomethyl groups, coupled with the unique properties of the cyclopropane ring, makes this compound a versatile building block in organic synthesis.[1]

Nucleophilic Substitution Reactions

The bromine atoms are good leaving groups, allowing for facile substitution by a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse range of cyclopropane-containing molecules. This reactivity is central to its use in constructing more complex molecular architectures.

Role in Medicinal Chemistry

Cyclopropane rings are increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties.[8] While direct biological studies on this compound are limited, its potential as a bifunctional alkylating agent suggests possible applications in the development of cytotoxic agents for cancer therapy. The two bromomethyl groups could potentially crosslink biological macromolecules like DNA or proteins.

Potential Mechanism of Action as a Cytotoxic Agent:

The cytotoxicity of such bifunctional alkylating agents often involves the covalent modification of nucleophilic sites within biological macromolecules.

Figure 3: Hypothetical Mechanism of Cytotoxicity.